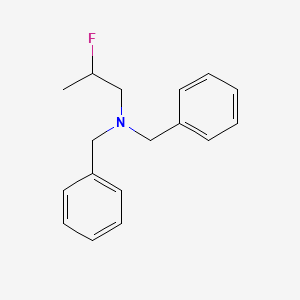

N,N-Dibenzyl-2-fluoropropan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

850374-30-0 |

|---|---|

Molecular Formula |

C17H20FN |

Molecular Weight |

257.34 g/mol |

IUPAC Name |

N,N-dibenzyl-2-fluoropropan-1-amine |

InChI |

InChI=1S/C17H20FN/c1-15(18)12-19(13-16-8-4-2-5-9-16)14-17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3 |

InChI Key |

JJIZJJLTJYUVMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dibenzyl 2 Fluoropropan 1 Amine and Analogous Fluoroamines

Strategies for Carbon-Fluorine Bond Formation

The creation of a carbon-fluorine bond is a pivotal step in the synthesis of fluorinated organic compounds. Due to the unique properties of the fluorine atom, specialized reagents and methodologies are often required.

Deoxyfluorination Reactions of β-Amino Alcohols

Deoxyfluorination, the conversion of an alcohol to an alkyl fluoride (B91410), is a fundamental transformation in organofluorine chemistry. nih.govresearchgate.net For the synthesis of β-fluoroamines, the corresponding β-amino alcohols are common precursors.

Diethylaminosulfur trifluoride (DAST) is a widely utilized reagent for the deoxyfluorination of alcohols. numberanalytics.comsigmaaldrich.comacs.org The reaction of a β-amino alcohol with DAST facilitates the conversion of the hydroxyl group into a good leaving group, which is subsequently displaced by a fluoride ion. researchgate.net This method is effective for synthesizing N,N-Dibenzyl-2-fluoropropan-1-amine from its corresponding alcohol precursor, N,N-dibenzyl-2-hydroxypropan-1-amine. The reaction typically proceeds by activating the hydroxyl group with DAST, followed by an intramolecular nucleophilic substitution.

A representative synthesis involves treating (S)-2-(N,N-dibenzylamino)-3-phenylpropanol with DAST in dichloromethane (B109758) at low temperatures (−78 °C), which yields the desired fluorinated product in high yield (89%) and excellent enantiomeric excess (>98% ee).

Table 1: DAST-Mediated Fluorination of β-Amino Alcohols

| Starting Material | Reagent | Conditions | Product | Yield | Enantiomeric Excess | Reference |

| (S)-2-(N,N-dibenzylamino)-3-phenylpropanol | DAST | CH2Cl2, -78 °C | (S)-N,N-Dibenzyl-2-fluoro-3-phenylpropan-1-amine | 89% | >98% ee | |

| N,N-Dialkyl-β-amino alcohols | DAST | Not specified | Optically active β-fluoroamines | Excellent | Excellent | acs.org |

The stereospecificity of the DAST-mediated rearrangement allows for the enantioselective synthesis of β-fluoroamines from optically active β-amino alcohols. acs.orgresearchgate.net By starting with an enantiomerically pure β-amino alcohol, the corresponding β-fluoroamine can be obtained with high enantiomeric excess. This approach has been successfully applied to the synthesis of various optically active β-fluoroamines, demonstrating the robustness of this method for producing chiral fluorinated compounds. acs.orgresearchgate.net For instance, the enantioselective synthesis of LY503430, a potential therapeutic agent, relies on this DAST-induced rearrangement as a key step. researchgate.net

Ring-Opening Reactions Involving Fluoride Sources

An alternative and powerful strategy for the synthesis of β-fluoroamines involves the ring-opening of aziridines with a fluoride source. nih.govorganic-chemistry.orgucla.edu This method provides a direct route to the β-fluoroamine scaffold.

The ring-opening of aziridinium (B1262131) salts with a nucleophilic fluoride source is a regioselective method for preparing β-fluoroamines. researchgate.netacs.orgacs.org The aziridinium ion, a three-membered ring containing a positively charged nitrogen atom, is highly susceptible to nucleophilic attack. The regioselectivity of the fluoride attack depends on the substituents on the aziridine (B145994) ring. nih.gov In many cases, the fluoride ion preferentially attacks the more substituted carbon atom. researchgate.net Various fluoride sources can be employed, including hydrogen fluoride-pyridine complexes and tetra-n-butylammonium fluoride (TBAF). nih.govacs.org This methodology has been explored for the synthesis of various β-fluoroamines and has been shown to be a viable route for introducing fluorine adjacent to a nitrogen atom. organic-chemistry.orgresearchgate.net

Table 2: Ring-Opening of Aziridines with Fluoride

| Aziridine Substrate | Fluoride Source | Conditions | Product | Regioselectivity | Reference |

| Activated Aziridine-2-carboxylates | [18F]Fluoride | Not specified | α-[18F]fluoro-β-alanine and β-[18F]fluoroalanine | Varies with N-activating group | nih.gov |

| N-deactivated ethylaziridine-2-carboxylate | Triethylamine trihydrofluoride | Not specified | 34% α-fluoro product | β-attack favored | nih.gov |

| N-Tosyl aziridines | Metal or tetraalkylammonium fluoride salts | Not specified | β-fluoroamines | Not specified | ucla.edu |

Epoxide Ring Opening by Fluoride Transfer (e.g., from BF4- ions)

A prominent strategy for the synthesis of β-fluoroamines and their derivatives involves the ring-opening of epoxides with a fluoride source. This approach is advantageous as it can often be performed with high regio- and stereoselectivity. The use of tetrafluoroboric acid (HBF₄) and its etherate complex (HBF₄·OEt₂) serves as a practical source of fluoride, where the BF₄⁻ anion acts as the fluoride donor.

In one exemplary protocol, the treatment of a conformationally biased allylic amine with HBF₄·OEt₂ followed by an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) leads to the in situ formation of an epoxide. nih.gov This epoxide then undergoes a regioselective and stereospecific ring-opening. The fluoride ion, transferred from the BF₄⁻ counterion, attacks the carbon atom more distant from the directing ammonium (B1175870) group in an SN2-type reaction, yielding the corresponding amino fluorohydrin. nih.gov This method highlights a dual role for HBF₄, first as an acid to create the directing ammonium ion and later as the source of the nucleophilic fluoride.

The efficiency of epoxide ring-opening can be influenced by the reaction conditions and the nature of the substrate. For instance, the ring-opening of steroidal 2,3-epoxides with various amines has been shown to be completely regio- and stereoselective when conducted in an ionic liquid like [bmim]⁺[BF₄]⁻, which acts as both the solvent and a catalyst. nih.gov While this specific example uses amines as nucleophiles, it underscores the utility of BF₄⁻-containing media in promoting selective ring-opening reactions that can be conceptually extended to fluoride nucleophiles.

The reaction of 2,3-epoxypropanoates with various nucleophiles, including amines, has been studied, demonstrating that the ring-opening typically proceeds via an SN2 mechanism to afford products with anti stereochemistry. nih.govbeilstein-journals.org This principle is directly applicable to the synthesis of fluorinated amino alcohols, which are precursors to fluoroamines.

| Reactant Type | Fluoride Source | Key Feature | Outcome |

| Allylic Amine | HBF₄·OEt₂ | In situ epoxidation and SN2 fluoride attack | Amino fluorohydrin |

| Steroidal Epoxide | [bmim]⁺[BF₄]⁻ | Ionic liquid as solvent and catalyst | Regio- and stereoselective amino alcohol formation |

| Epoxypropanoate | (not specified) | SN2 reaction with amines | anti-2-amino-3-hydroxypropanoates |

Diastereodivergent Approaches in Hydroxyfluorination

Achieving control over multiple stereocenters is a significant challenge in organic synthesis. Diastereodivergent synthesis provides a powerful solution by enabling access to different diastereomers of a product from a common starting material simply by altering the reaction conditions.

A notable diastereodivergent hydroxyfluorination method has been developed for cyclic and acyclic allylic amines. nih.gov This protocol allows for the selective synthesis of either diastereoisomeric amino fluorohydrin. The key to this control lies in the stoichiometry of the HBF₄·OEt₂ reagent.

When a conformationally biased allylic amine is treated with approximately 2 equivalents of HBF₄·OEt₂, an in situ epoxidation occurs on the face of the double bond proximal to the directing amino group. Subsequent intramolecular fluoride transfer from the BF₄⁻ counterion results in one diastereomer of the amino fluorohydrin. nih.gov

Conversely, employing a large excess of HBF₄·OEt₂ (e.g., 20 equivalents) leads to the preferential epoxidation of the opposite face of the olefin. This is followed by a similar regioselective and stereospecific ring-opening by fluoride, affording the other diastereomer. nih.gov This switch in diastereoselectivity provides a versatile route to a range of stereochemically diverse fluoroamines. The utility of this methodology has been demonstrated in the synthesis of 4-deoxy-4-fluoro-L-xylo-phytosphingosine and 4-deoxy-4-fluoro-L-lyxo-phytosphingosine. nih.gov

| HBF₄·OEt₂ Stoichiometry | Site of Epoxidation | Resulting Diastereomer |

| ~2 equivalents | Proximal face to amino group | Diastereomer A |

| ~20 equivalents | Distal face to amino group | Diastereomer B |

Fluorination Utilizing Activated Precursors

Another set of powerful techniques for synthesizing fluoroamines involves the use of precursors that are chemically activated for fluorination or for the introduction of a fluorinated moiety.

Hydroxyaminoesters in Fluoroaminoester Synthesis

Hydroxyaminoesters are valuable precursors for the synthesis of fluoroaminoesters, which can then be converted to the desired fluoroamines. The hydroxyl group can be transformed into a leaving group, facilitating nucleophilic substitution with a fluoride source. While direct fluorination of hydroxyaminoesters can be challenging, strategic approaches using specialized fluorinating agents have been developed. For example, the synthesis of β,β-difluoro-substituted amino acids has been achieved from a diol precursor derived from L-isoascorbic acid, where fluorination with DAST (diethylaminosulfur trifluoride) was a key step. mdpi.com

Applications of Ethyl Dibromofluoroacetate Derivatives

Ethyl dibromofluoroacetate has not been directly implicated in the synthesis of this compound in the reviewed literature. However, its versatile chemistry for creating fluorinated building blocks is noteworthy. This reagent can be used to generate various fluorinated compounds, though its direct application to the synthesis of simple fluoroamines like the target compound is not a primary route.

Stereoselective Synthesis of Fluoroamines

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of fluoroamines is of paramount importance.

Control of Absolute and Relative Stereochemistry

Control over both absolute and relative stereochemistry is crucial for accessing specific, enantiomerically pure fluoroamines. Several strategies have been developed to achieve this.

The diastereodivergent hydroxyfluorination of allylic amines, as discussed previously, is a powerful tool for controlling relative stereochemistry. nih.gov By choosing the appropriate reaction conditions, one can selectively form either the syn- or anti-fluoro-hydroxyamine diastereomer.

For controlling absolute stereochemistry, one can start from a chiral, enantiopure precursor. For example, the synthesis of enantiopure amino epoxides from chiral α-amino ketones has been described. researchgate.net The subsequent ring-opening of these chiral epoxides with a fluoride source would proceed in a stereospecific manner, transferring the chirality of the starting material to the final fluoroamine product.

Another approach involves the desymmetrization of geminal difluoroalkanes. A method using a frustrated Lewis pair (FLP) with a chiral Lewis base has been reported to achieve monoselective C-F bond activation. nih.gov This stereoselective reaction generates diastereomeric sulfonium (B1226848) salts, which can then undergo nucleophilic substitution to yield stereoenriched fluorinated products. nih.gov This strategy allows for the creation of chiral centers at the C-F position with high stereocontrol.

The synthesis of α-fluoroalkyl-α-amino acids often relies on the fluorination of chiral precursors or the use of chiral auxiliaries to direct the stereochemical outcome. mdpi.comnih.gov For instance, chiral Ni(II) complexes have been used as powerful tools for the stereoselective synthesis of various fluorinated amino acids. beilstein-journals.org These methodologies provide access to enantio- and diastereomerically pure building blocks that can be further elaborated into more complex fluoroamines.

| Method | Stereochemical Control | Example/Concept |

| Diastereodivergent Hydroxyfluorination | Relative | Selective formation of syn or anti diastereomers of fluoro-hydroxyamines from allylic amines. nih.gov |

| Chiral Precursors | Absolute & Relative | Ring-opening of enantiopure amino epoxides with fluoride to yield enantiopure fluoroamines. researchgate.net |

| FLP-mediated Desymmetrization | Absolute | Stereoselective C-F activation of gem-difluoro compounds using a chiral Lewis base. nih.gov |

| Chiral Auxiliaries/Catalysts | Absolute | Use of chiral Ni(II) complexes for the asymmetric synthesis of fluorinated amino acids. beilstein-journals.org |

Synthesis from Chiral Precursors (e.g., L-serine derivatives)

The synthesis of enantiomerically pure this compound can be achieved by starting from the chiral pool, utilizing readily available amino acids like L-alanine. While L-serine derivatives are valuable chiral building blocks acs.org, L-alanine provides a more direct carbon skeleton for the target propanamine structure nih.gov. A representative multi-step synthesis starting from L-alanine would involve the transformation of its functional groups to achieve the desired product.

The general strategy involves:

Functional Group Interconversion: The carboxylic acid of the amino acid is typically reduced to a primary alcohol.

Amine Protection/Alkylation: The primary amino group is converted to the N,N-dibenzyl amine. This can be done through direct alkylation with benzyl (B1604629) halides or via reductive amination with benzaldehyde.

Deoxyfluorination: The crucial C-F bond is installed by converting the hydroxyl group into a good leaving group (e.g., a sulfonate ester) and subsequent displacement with a fluoride anion source.

A plausible synthetic pathway is outlined in the table below.

Table 1: Proposed Synthetic Route from L-Alanine

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Reduction of Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) in THF | (S)-2-Aminopropan-1-ol (L-Alaninol) |

| 2 | Dibenzylation of Amine | Benzyl bromide (BnBr), K₂CO₃ in Acetonitrile | (S)-N,N-Dibenzyl-2-aminopropan-1-ol |

| 3 | Sulfonylation of Alcohol | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) in CH₂Cl₂ | (S)-N,N-Dibenzyl-2-aminopropyl methanesulfonate |

This approach ensures that the stereochemistry at the C2 position, originating from the natural amino acid, is retained throughout the synthesis, leading to an enantiomerically enriched product.

Enantiomeric Enrichment and Resolution Methods

When a racemic or non-enantiopure mixture of this compound is synthesized, several methods can be employed for the separation and enrichment of the individual enantiomers.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful technique for both analytical and preparative-scale separation of enantiomers. The two enantiomers of the fluoroamine exhibit different affinities for the chiral phase, resulting in different elution times and enabling their separation. The separated diastereomeric products can be effectively identified and quantified using NMR spectroscopy, particularly ¹⁹F NMR researchgate.net.

Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic amine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. This solubility difference allows for their separation by fractional crystallization. After separation, the chiral acid is neutralized and removed, yielding the resolved enantiomeric amine. A novel method for assigning the absolute configuration of chiral primary amines has been developed using ¹⁹F NMR chemical shift differences of amides formed with a chiral derivatizing agent researchgate.net.

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent Class | Example |

|---|---|

| Carboxylic Acids | (R)- or (S)-Mandelic Acid |

| Dicarboxylic Acids | (+)- or (-)-Tartaric Acid |

| Sulfonic Acids | (1S)-(+)-10-Camphorsulfonic acid |

Kinetic Resolution: Dynamic kinetic resolution represents a more advanced strategy for accessing chiral β-fluoro amines acs.orgcas.cn. In this process, the racemic starting material is reacted with a chiral catalyst or reagent that selectively converts one enantiomer into the product at a much faster rate than the other. This allows for the isolation of either the highly enriched unreacted starting material or the enantiopure product acs.orgcas.cn.

Precursor Chemistry and Building Block Utilization

The selection of appropriate starting materials is critical for an efficient synthetic route. Dibenzyl-protected amines and functionalized allyl amines are key precursors for synthesizing the target compound and its analogs.

N,N-Dibenzyl-2-aminoethanol is a versatile chemical building block used in various organic syntheses lookchem.comnih.govtcichemicals.com. The N,N-dibenzyl group serves as a robust protecting group for the amine functionality. It is stable across a wide range of reaction conditions, yet can be readily removed when desired, typically through catalytic hydrogenation (e.g., using H₂ over a Palladium catalyst).

In the context of fluoroamine synthesis, a key precursor is the corresponding propanol (B110389) derivative, (S)-N,N-dibenzyl-2-aminopropan-1-ol. The utility of this building block lies in the strategic manipulation of its hydroxyl group. The alcohol can be converted into a mesylate or tosylate, transforming it into an excellent leaving group. Subsequent nucleophilic substitution with a fluoride source, such as potassium fluoride (KF) or a tetraalkylammonium fluoride salt, installs the fluorine atom at the C2 position. This stereospecific rearrangement of β-amino alcohols is a cornerstone methodology for synthesizing β-fluoroamines.

Dibenzyl(prop-2-en-1-yl)amine, also known as N,N-dibenzylallylamine, provides an alternative synthetic entry point through reactions involving its alkene functionality. A key strategy is the halofluorination of the double bond beilstein-journals.org. In this reaction, an electrophilic halogen source (like N-Bromosuccinimide, NBS) and a nucleophilic fluoride source (like HF-pyridine) are added across the C=C bond.

The reaction proceeds via an intermediate halonium ion, which is then opened by the fluoride ion. Following Markovnikov's rule, the nucleophilic fluoride attacks the more substituted carbon (C2), resulting in a vicinal halofluoride. The resulting bromo-fluoro intermediate can then be dehalogenated to yield the final product.

Table 3: Proposed Synthetic Route from Dibenzyl(prop-2-en-1-yl)amine

| Step | Reaction Type | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Bromofluorination | N-Bromosuccinimide (NBS), Olah's Reagent (Pyridine-HF) | N,N-Dibenzyl-1-bromo-2-fluoropropan-1-amine |

This method offers a distinct approach to the carbon skeleton, building the desired functionality directly onto an unsaturated precursor.

Reaction Mechanisms and Selectivity in Fluoroamine Synthesis

Mechanistic Pathways of Fluorination Reactions

The introduction of a fluorine atom into an organic molecule can proceed through various mechanisms. In the case of the synthesis of N,N-Dibenzyl-2-fluoropropan-1-amine from N,N-dibenzylalaninol, the reaction with DAST is a focal point of mechanistic studies.

Concerted Mechanisms in DAST-Mediated Fluorination

While some DAST-mediated fluorinations of simple alcohols are proposed to occur via a direct SN2 mechanism, the reaction with β-amino alcohols is more complex. nih.govresearchgate.net A purely concerted SN2 reaction on N,N-dibenzylalaninol, where the hydroxyl group is converted into a good leaving group by DAST and subsequently displaced by a fluoride (B91410) ion, is less likely due to the presence of the neighboring nitrogen atom.

However, a different type of concerted mechanism can be considered, one that involves neighboring group participation. In this scenario, the nitrogen atom of the dibenzylamino group acts as an internal nucleophile, leading to the formation of an aziridinium (B1262131) ion in a concerted push-pull process. This intramolecular cyclization is often stereospecific.

SN2-Type Epoxide Opening by Fluoride Nucleophiles

While not directly applicable to the DAST fluorination of N,N-dibenzylalaninol, the SN2-type opening of epoxides by fluoride nucleophiles provides a useful analogy for understanding the regioselectivity of the attack on a three-membered ring. In the ring-opening of epoxides, the nucleophile typically attacks the less sterically hindered carbon atom, resulting in an inversion of the stereochemistry at that center. This principle is highly relevant to the subsequent ring-opening of the aziridinium ion intermediate.

Aziridinium Ion Intermediates and Their Reactivity

The formation of an aziridinium ion is a critical step in the DAST-mediated fluorination of N,N-dibenzylalaninol. This highly reactive intermediate is the cornerstone for understanding the regioselectivity and stereochemistry of the final product.

Formation and Stability of Aziridinium Species

The reaction of N,N-dibenzylalaninol with DAST begins with the activation of the hydroxyl group. The neighboring dibenzylamino group then participates in an intramolecular SN2-type reaction, displacing the activated hydroxyl group and forming a strained, three-membered aziridinium ion. nih.gov The stability of this cyclic intermediate is influenced by the substituents on the nitrogen and carbon atoms. The presence of two benzyl (B1604629) groups on the nitrogen atom provides some steric bulk and electronic effects that influence the ion's stability and subsequent reactivity.

Regioselectivity of Nucleophilic Attack on Aziridinium Ions (e.g., substituted vs. unsubstituted carbon)

Once the N,N-dibenzyl-2-methylaziridinium ion is formed, it is susceptible to nucleophilic attack by the fluoride ion generated from DAST. The aziridinium ion has two carbon atoms that can be attacked: the substituted carbon (C2, bearing the methyl group) and the unsubstituted carbon (C1). The regioselectivity of this attack is a crucial factor in determining the final product.

In a proposed mechanism for a similar system, the fluoride ion attacks the aziridinium ion intermediate. nih.gov This nucleophilic attack is an SN2-type displacement.

Influence of Steric Interactions on Regiochemical Outcome

Steric hindrance plays a pivotal role in directing the nucleophilic attack of the fluoride ion on the aziridinium intermediate. The two bulky benzyl groups on the nitrogen atom, along with the methyl group on C2, create a sterically crowded environment around the substituted carbon. Consequently, the fluoride nucleophile preferentially attacks the less sterically hindered unsubstituted carbon (C1) of the aziridinium ring. This regioselective opening leads to the formation of the desired product, this compound, over its regioisomer.

Table 1: Mechanistic Steps in the DAST-mediated Fluorination of N,N-Dibenzylalaninol

| Step | Description | Key Intermediate | Mechanism Type |

|---|---|---|---|

| 1 | Activation of the hydroxyl group of N,N-dibenzylalaninol by DAST. | Alkoxysulfurane | Addition |

| 2 | Intramolecular cyclization via neighboring group participation of the nitrogen atom to form a cyclic intermediate. | N,N-dibenzyl-2-methylaziridinium ion | Intramolecular SN2 |

| 3 | Nucleophilic attack by the fluoride ion on the aziridinium ion. | - | Intermolecular SN2 |

| 4 | Formation of the final product, this compound. | - | - |

Table 2: Regioselectivity of Fluoride Attack on the Aziridinium Ion Intermediate

| Position of Attack | Carbon Substituents | Steric Hindrance | Product Formed |

|---|---|---|---|

| C1 | Unsubstituted | Lower | This compound (Major) |

| C2 | Methyl group | Higher | N,N-Dibenzyl-1-fluoropropan-2-amine (Minor) |

Stereochemical Inversion via Aziridinium Intermediates

A plausible and stereocontrolled route to this compound involves the ring-opening of an in situ-generated aziridinium ion intermediate with a fluoride nucleophile. This strategy is particularly valuable as it often proceeds with a predictable stereochemical outcome. The reaction is believed to follow a bimolecular nucleophilic substitution (SN2) mechanism, which is characterized by the inversion of configuration at the carbon center undergoing attack.

The process would typically start from a chiral 2-(dibenzylamino)propan-1-ol. The hydroxyl group is first activated, transforming it into a good leaving group. Intramolecular displacement of this leaving group by the adjacent nitrogen atom leads to the formation of a strained, three-membered N,N-dibenzylaziridinium ion. The subsequent attack by a fluoride ion (F⁻) on one of the aziridinium ring carbons dictates the regioselectivity and stereochemistry of the final product.

In the case of the N,N-dibenzylaziridinium ion derived from 2-(dibenzylamino)propan-1-ol, the fluoride can attack either the primary (C1) or the secondary (C2) carbon. The regioselectivity of this attack is influenced by both steric and electronic factors. However, for the formation of this compound, the attack must occur at the C2 position. This attack from the backside of the C-N bond results in a complete inversion of the stereocenter's configuration.

Table 1: Stereochemical Outcome of Aziridinium Ring-Opening

| Starting Material Stereochemistry (at C2) | Aziridinium Intermediate | Product Stereochemistry (at C2) |

| (S)-2-(dibenzylamino)propan-1-ol | (S)-1,1-dibenzyl-2-methylaziridinium | (R)-N,N-Dibenzyl-2-fluoropropan-1-amine |

| (R)-2-(dibenzylamino)propan-1-ol | (R)-1,1-dibenzyl-2-methylaziridinium | (S)-N,N-Dibenzyl-2-fluoropropan-1-amine |

This predictable stereochemical inversion is a powerful tool in asymmetric synthesis, allowing for the synthesis of enantiomerically pure fluoroamines from readily available chiral amino alcohol precursors.

Kinetic versus Thermodynamic Control in Reaction Pathways

In the synthesis of this compound via the aziridinium intermediate, the possibility of forming constitutional isomers introduces the concepts of kinetic and thermodynamic control. niscpr.res.in The fluoride nucleophile can, in principle, attack either the C1 or C2 carbon of the aziridinium ring. The product distribution between the 2-fluoro (desired) and 1-fluoro (isomeric) products can be influenced by the reaction conditions. libretexts.org

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control. libretexts.org The product that is formed faster will be the major product. This is typically the product that results from the reaction pathway with the lower activation energy. niscpr.res.in In the context of the aziridinium ring-opening, attack at the less sterically hindered primary carbon (C1) might be kinetically favored.

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium, leading to thermodynamic control. libretexts.org Under these conditions, the major product will be the most stable one, which is not necessarily the one that forms the fastest. niscpr.res.in The relative stability of the final products would determine the product ratio.

The interplay between kinetic and thermodynamic control is crucial for optimizing the yield of the desired this compound. Careful selection of reaction temperature, time, and solvent can steer the reaction towards the desired constitutional isomer.

Table 2: Hypothetical Product Distribution under Different Control Regimes

| Control Regime | Reaction Conditions | Favored Product | Major Product |

| Kinetic | Low Temperature, Short Time | Product of faster reaction | Potentially 1-fluoro isomer |

| Thermodynamic | High Temperature, Long Time | Most stable product | Potentially 2-fluoro isomer |

Protonation and Activation Effects in Fluorination Processes

The conversion of the hydroxyl group of the precursor amino alcohol into a good leaving group is a critical activation step in the synthesis of this compound via the aziridinium pathway. The hydroxyl group itself is a poor leaving group, and its direct displacement by fluoride is generally not feasible.

Protonation: In the presence of a strong acid, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺). This is a much better leaving group, and its departure as a water molecule can be facilitated. The subsequent intramolecular cyclization by the nitrogen atom would then form the aziridinium intermediate. The acidity of the medium is a key parameter; it must be sufficient to promote protonation without causing unwanted side reactions.

Activation with Fluorinating Agents: Alternatively, specific fluorinating reagents can be used to activate the alcohol. Reagents like diethylaminosulfur trifluoride (DAST) or its analogues react with the alcohol to form an intermediate fluorosulfite ester. This ester is highly reactive towards nucleophilic displacement. The intramolecular attack by the nitrogen atom would then proceed to form the aziridinium ion, which is subsequently opened by the fluoride ion (which can be generated from the reagent itself or added separately). The choice of the activating agent can significantly impact the reaction's efficiency and selectivity.

Table 3: Role of Activating Agents in Fluoroamine Synthesis

| Activating Agent | Mechanism of Activation | Leaving Group |

| Strong Acid (e.g., H₂SO₄) | Protonation of the hydroxyl group | Water (H₂O) |

| DAST (Et₂NSF₃) | Formation of a fluorosulfite ester | Fluorosulfite anion and Et₂NSF₂ |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms. For N,N-Dibenzyl-2-fluoropropan-1-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for full structural verification. rsc.org

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons of the two benzyl (B1604629) groups, the benzylic methylene (B1212753) (CH₂) protons, the protons of the propyl backbone (CH, CH₂, and CH₃), and any coupling interactions between them.

Expected ¹H NMR Spectral Features:

Aromatic Protons (C₆H₅): A complex multiplet would be expected in the range of δ 7.2-7.4 ppm, integrating to 10 protons, corresponding to the phenyl rings of the two benzyl groups.

Benzyl Methylene Protons (N-CH₂-Ph): The four protons of the two benzylic methylene groups would likely appear as a singlet or a pair of AB quartets around δ 3.5-3.8 ppm, depending on their chemical and magnetic equivalence.

Propyl Backbone Protons:

CH-F Methine Proton: This proton would appear as a complex multiplet due to coupling with the adjacent methyl and methylene protons, as well as the fluorine atom. Its chemical shift would be significantly downfield, likely in the δ 4.5-5.0 ppm region, due to the deshielding effect of the adjacent fluorine.

N-CH₂ Protons: The two protons on the carbon adjacent to the nitrogen would be diastereotopic and appear as a multiplet, coupled to the CH-F proton.

Methyl Protons (CH₃): The methyl group would appear as a doublet of doublets in the δ 1.2-1.5 ppm range, due to coupling with both the vicinal methine proton and the geminal fluorine atom.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. The spectrum of this compound would show distinct signals for each carbon atom, with their chemical shifts influenced by neighboring atoms and functional groups.

Expected ¹³C NMR Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| Aromatic C (C₆H₅) | 127-140 | Typical range for benzene (B151609) ring carbons. |

| C-F | 88-92 (doublet) | The carbon atom bonded to fluorine is strongly deshielded and will be split into a doublet by the fluorine atom (¹JCF coupling). |

| N-CH₂ (Propyl) | 55-65 (doublet) | Influenced by the adjacent nitrogen and coupling to fluorine (²JCF). |

| N-CH₂ (Benzyl) | 50-60 | Typical shift for benzylic carbons attached to nitrogen. |

| CH₃ | 15-20 (doublet) | Aliphatic methyl carbon, split by coupling to the adjacent fluorine atom (²JCF). |

This is an interactive data table. Click on the headers to sort.

¹⁹F NMR is a highly sensitive technique used specifically to analyze the fluorine atom within a molecule. ichorlifesciences.com It provides information about the electronic environment of the fluorine nucleus and its coupling to nearby protons. The large range of chemical shifts in ¹⁹F NMR makes it particularly sensitive to subtle changes in molecular structure. ichorlifesciences.comnih.gov For this compound, a single signal would be expected. The multiplicity of this signal would be a doublet of quartets (or a multiplet) due to coupling with the vicinal CH proton and the three vicinal CH₃ protons.

Spin-spin coupling constants (J-values), measured in Hertz (Hz), provide valuable information about the number of bonds separating coupled nuclei and the dihedral angles between them. In the context of this compound, the key coupling constants would be those involving the fluorine atom.

¹JCF (one-bond C-F coupling): This coupling is typically large, in the range of 160-250 Hz, and would be observed in the ¹³C NMR spectrum as a splitting of the C-F carbon signal.

²JHF (two-bond H-C-F coupling): This coupling would be observed in the ¹H NMR spectrum, splitting the signal for the methine proton (CH-F). Typical values are in the range of 20-50 Hz.

³JHF (three-bond H-C-C-F coupling): This coupling between the fluorine and the methyl protons would further split the methyl signal in the ¹H NMR spectrum. The magnitude of ³JHF is dependent on the dihedral angle and is typically in the range of 5-25 Hz.

nJCF (long-range C-F coupling): Smaller coupling constants over two or three bonds (²JCF and ³JCF) would also be observable in the ¹³C NMR spectrum, providing further structural confirmation.

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its bonds. It is an excellent tool for identifying the functional groups present.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 2800-3000 | C-H stretch | Aliphatic C-H (CH₃, CH₂) |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1000-1300 | C-N stretch | Tertiary Amine |

| 1000-1150 | C-F stretch | Alkyl Fluoride (B91410) |

This is an interactive data table. Click on the headers to sort.

The spectrum would be characterized by sharp peaks for aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹. The presence of the C-F bond would be confirmed by a strong absorption band in the fingerprint region, typically between 1000 and 1150 cm⁻¹. nist.govthermofisher.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (MW = 257.34 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₇H₂₀FN). The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 257.

Expected Fragmentation Pattern: The most prominent fragmentation pathway would likely involve the loss of a benzyl group (C₇H₇, 91 Da) to form a stable benzylic cation, leading to a major peak at m/z = 91. Another significant fragmentation would be the cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage), which is characteristic of amines.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to understand the behavior of atoms and molecules. These methods are essential for predicting molecular geometries, electronic properties, and spectroscopic data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary method for the geometry optimization and electronic structure analysis of organic molecules due to its balance of accuracy and computational cost. For a molecule such as N,N-Dibenzyl-2-fluoropropan-1-amine, a DFT approach, for instance using the B3LYP functional with a suitable basis set like 6-31G(d,p), would be employed to determine its most stable three-dimensional structure. This process involves finding the minimum energy conformation by calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. Once the optimized geometry is obtained, further analysis can reveal details about the electronic structure, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential. This information is crucial for predicting the molecule's reactivity and intermolecular interactions. While this is a standard and powerful methodology, specific published data on the DFT-optimized geometry and electronic structure of this compound is not available.

Calculation of NMR Parameters (e.g., GIAO-DFT for chemical shifts)

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a valuable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely accepted approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). This involves computing the magnetic shielding tensors for each nucleus in the molecule. By comparing the calculated chemical shifts with experimental data, one can confirm or propose the correct structure of a compound. For this compound, GIAO-DFT calculations would be particularly useful in assigning the complex proton and carbon spectra arising from the two benzyl (B1604629) groups and the fluorinated propyl chain. Despite the utility of this method, there are no published studies presenting the calculated NMR parameters for this compound.

Mechanistic Rationalization through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical transformation. This involves locating transition state structures and calculating activation energies, which provides a theoretical basis for understanding reaction kinetics and selectivity. For the synthesis or reactions of this compound, computational modeling could, for example, rationalize the stereochemical outcome of its formation or predict its most likely metabolic pathways. Such studies would provide a molecular-level understanding that is often difficult to obtain through experimental means alone. At present, no such computational mechanistic studies for this compound have been reported in the literature.

Conformational Analysis and Isomerism

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them.

Elucidation of Rotamers and Conformational Equilibria

This compound possesses several rotatable bonds, leading to a complex conformational landscape. The rotation around the C-C and C-N bonds can give rise to various rotamers (conformational isomers). A detailed conformational analysis, typically performed using computational methods, would involve systematically exploring the potential energy surface to identify the low-energy conformers and the transition states connecting them. This would allow for the determination of the equilibrium populations of each conformer at a given temperature. The presence of the fluorine atom and the bulky benzyl groups would significantly influence these conformational preferences through steric and electronic effects. However, a specific computational study elucidating the rotamers and conformational equilibria of this compound is not available in the scientific literature.

Influence of Solvation on Conformational Preferences

Theoretical investigations into how different solvents would influence the conformational equilibrium of this compound have not been reported. Such a study would typically involve computational models like the Polarizable Continuum Model (PCM) or explicit solvent simulations to understand how the molecule's shape and the orientation of its functional groups change in solvents of varying polarity. Key areas of investigation would include the competition between intramolecular forces (like steric hindrance between the benzyl groups) and intermolecular interactions with solvent molecules. The fluorine atom, with its high electronegativity, would be expected to play a significant role in these interactions, particularly in polar or protic solvents.

Without experimental or calculated data, it is not possible to construct a data table of conformational energies in different solvents.

Potential Energy Surface Mapping

A potential energy surface (PES) map for this compound is not available in the public domain. Creating such a map would involve systematically calculating the molecule's energy as a function of the rotation around its key dihedral angles, such as the C-C and C-N bonds of the propanamine backbone and the bonds connecting the benzyl groups to the nitrogen atom. This analysis would reveal the lowest energy conformations (global and local minima) and the transition states that connect them. The resulting data would provide critical insights into the molecule's flexibility and the energy barriers to conformational change.

A detailed data table of stationary points on the potential energy surface, including relative energies and corresponding dihedral angles, cannot be generated without the underlying research.

Advanced Research Directions in N,n Dibenzyl 2 Fluoropropan 1 Amine Chemistry

Development of Novel and Green Fluorination Methodologies

The synthesis of fluoro-organic compounds like N,N-Dibenzyl-2-fluoropropan-1-amine has traditionally relied on reagents that pose significant environmental and safety risks. numberanalytics.com The development of "green" fluorination techniques aims to mitigate these issues by using less toxic reagents, minimizing waste, and employing milder reaction conditions. numberanalytics.com

Key to these green approaches is the development of novel fluorinating agents that are more stable and easier to handle than traditional ones like elemental fluorine or hydrofluoric acid. mt.com Reagents such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are examples of modern electrophilic fluorine sources that offer improved safety profiles. mt.comnumberanalytics.com On the nucleophilic side, reagents like diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are widely used for converting alcohols into alkyl fluorides, a key step in synthesizing compounds like this compound from its hydroxyl precursor. thieme-connect.comsigmaaldrich.comsigmaaldrich.com

Recent innovations focus on several key areas:

Catalytic Methods: The use of transition metal catalysts is being explored to facilitate fluorination with high efficiency and selectivity, often under milder conditions. nottingham.ac.uk

Electrochemical Fluorination: This technique offers a reagent-free approach by using an electric current to introduce fluorine, presenting a potentially scalable and environmentally friendly option. numberanalytics.com

Flow Chemistry: Performing reactions in microfluidic systems, or "flow chemistry," enhances safety and control over reactions, which is particularly beneficial when working with highly reactive fluorinating agents. eurekalert.org

Benign Solvents and Reagents: A significant push is underway to replace hazardous solvents and reagents with greener alternatives, such as using caesium fluoride (B91410) salt as a fluorine source to avoid PFAS-containing reagents. eurekalert.org

Table 1: Comparison of Traditional vs. Green Fluorination Reagents

| Reagent Type | Traditional Examples | Green/Modern Alternatives | Key Advantages of Alternatives |

|---|---|---|---|

| Electrophilic | Elemental Fluorine (F₂) | Selectfluor, NFSI | Easier to handle, non-volatile, stable in air and moisture. mt.comnumberanalytics.com |

| Nucleophilic | Sulfur Tetrafluoride (SF₄) | DAST, Deoxo-Fluor®, Fluolead | Enhanced thermal stability, improved selectivity. thieme-connect.comacs.orgacsgcipr.orgnih.gov |

Enhanced Stereocontrol in Fluoroamine Synthesis

Creating specific stereoisomers of chiral molecules like this compound is critical, as different isomers can have vastly different biological activities. The synthesis of such chiral fluoroamines often involves the fluorination of a chiral amino alcohol precursor. nih.gov Achieving high stereocontrol in this step is a significant challenge.

The primary mechanism for deoxyfluorination of an alcohol is typically a bimolecular nucleophilic substitution (SN2) reaction, which results in an inversion of the stereochemistry at the carbon center. acsgcipr.orgnih.govacsgcipr.org However, competing reactions and the nature of the substrate can lead to a loss of stereochemical purity. nih.gov

Current research to enhance stereocontrol includes:

Chiral Reagents and Catalysts: The use of chiral fluorinating agents or catalysts can induce stereoselectivity, favoring the formation of one stereoisomer over another. diva-portal.org

Substrate Control: The inherent chirality within the starting material can be used to direct the stereochemical outcome of the fluorination reaction. diva-portal.org

Auxiliary Control: Attaching a chiral auxiliary to the substrate molecule can guide the fluorinating agent to a specific face of the molecule, which is then removed after the reaction. diva-portal.org

Optimizing Reaction Conditions: Fine-tuning parameters such as solvent, temperature, and the specific fluorinating reagent can significantly influence the stereochemical outcome. For instance, some modern reagents like SulfoxFluor have shown high selectivity for fluorination over elimination, even with sterically hindered alcohols. cas.cn

Deeper Mechanistic Understanding of Fluorination Reactions

A thorough understanding of the reaction mechanism is crucial for optimizing fluorination reactions, improving yields, and controlling selectivity. The deoxyfluorination of alcohols, a key transformation for synthesizing this compound, generally proceeds by activating the alcohol's hydroxyl group to form a good leaving group, which is then displaced by a fluoride ion. acsgcipr.orgacsgcipr.org

However, the exact pathway can be complex. For example, with reagents like DAST, the reaction can proceed through an SN2 mechanism (leading to inversion of stereochemistry) or an SN1 mechanism (which can lead to a mixture of stereoisomers). acsgcipr.org The choice of pathway can be influenced by the substrate's structure and the reaction conditions.

Recent mechanistic studies have focused on:

The Role of Additives: Research has shown that additives can dramatically alter the course of a reaction. For example, in certain palladium-catalyzed fluorinations, an additive was found to modify the catalyst in-situ, leading to a significant improvement in both yield and regioselectivity by favoring a more productive reaction pathway. chemrxiv.org

Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways, predict transition states, and understand the energetic landscape of the reaction. This provides insights that are often difficult to obtain through experiments alone. chemrxiv.org

Novel Activation Methods: New strategies for activating alcohols are being developed. One such method uses a phosphorus-based reagent that operates under neutral conditions, avoiding the need for a base and thereby suppressing unwanted side reactions like elimination. This approach has proven effective for the stereospecific fluorination of even challenging tertiary alcohols. nih.govnih.gov

Exploration of Regioselectivity in Complex Systems

In molecules with multiple reactive sites, achieving regioselectivity—the ability to react at one specific site—is a major synthetic challenge. For precursors to this compound that might contain other functional groups, controlling where the fluorination occurs is essential.

One powerful strategy for achieving regioselectivity is the use of directing groups. A directing group is a functional group already present in the molecule that guides the reagent to a specific position, often through temporary coordination with a metal catalyst. rsc.orgnih.gov

Key research directions in this area include:

Transient Directing Groups: These are directing groups that are formed in-situ during the reaction and then cleaved, offering a more efficient process. This strategy has been successfully applied in the palladium-catalyzed three-component coupling to create fluorinated molecules. nih.gov

Fluorine as a Directing Group: The fluorine atom itself can act as a directing group in certain metal-catalyzed reactions, facilitating functionalization at the position ortho to the fluorine. researchgate.net This property can be exploited in multi-step syntheses to build molecular complexity in a controlled manner.

Catalyst and Ligand Design: The choice of metal catalyst and the ligands attached to it can have a profound impact on regioselectivity. By modifying the steric and electronic properties of the catalyst system, chemists can steer the reaction towards the desired product. acs.org

Utilization of Fluorine as a Spectroscopic Probe in Chemical Studies

The fluorine-19 (¹⁹F) isotope is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org It has a high natural abundance (100%), high sensitivity, and its chemical shifts are spread over a very wide range, making it a highly sensitive probe of the local molecular environment. wikipedia.orgnih.gov This makes ¹⁹F NMR a powerful tool for studying the structure, dynamics, and interactions of fluorine-containing molecules like this compound. rsc.orgnih.gov

The key advantages of using ¹⁹F NMR include:

Background-Free Signal: Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals, allowing for the clear observation of the labeled molecule. acs.orgacs.orgnih.gov

Sensitivity to Environment: The ¹⁹F chemical shift is highly sensitive to changes in its local environment, such as solvent exposure, electrostatic fields, and van der Waals interactions. nih.gov This allows researchers to monitor conformational changes in a molecule or its binding to other molecules. nih.govacs.orgnih.gov

Structural Information: Coupling constants between ¹⁹F and other nuclei (like ¹H, ¹³C, or other ¹⁹F nuclei) provide valuable information about the molecule's connectivity and three-dimensional structure. wikipedia.orgrsc.org

This technique can be applied to:

Confirming Structure: Verifying the successful synthesis and structure of fluorinated compounds. rsc.orgrsc.org

Studying Molecular Conformation: Observing how the molecule folds and changes shape in solution. nih.gov

Investigating Molecular Interactions: Quantifying the binding of a fluorinated molecule to proteins or other biological targets, even in complex mixtures like cell lysate. acs.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.